>100 mg/kg, in mice, depress the reaction of orientation, decreases the convulsant and lethal action of corazole and strychnine, causes hypothermia; 10-20 mg/kg (i.v.) prevent arrhythmia caused by electric stimulation of the auricule or by Aconitine or CaCl2. It increases the action of chloral hydrate.
FOLIOSIDINE(cas 2520-38-9) is an anticonvulsant, it causes hypothermia, it inhibits the reaction of orientation and it prevents cardiac arrhythmia caused by electric stimulation of the auricule or by Aconitine. Quinoline alkaloid, from plants of the Rutaceae Family >100 mg/kg, in mice, depress the reaction of orientation, decreases the convulsant and lethal action of corazole and strychnine, causes hypothermia; 10-20 mg/kg (i.v.) prevent arrhythmia caused by electric stimulation of the auricule or by Aconitine or CaCl2. It increases the action of chloral hydrate.
8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one
CAS No.: 2520-38-9
Cat. No.: VC20763126
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol
Purity: 96 % (TLC)
* For research use only. Not for human or veterinary use.

CAS No. | 2520-38-9 |
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Molecular Formula | C16H21NO6 |
Molecular Weight | 323.34 g/mol |
IUPAC Name | 8-(2,3-dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2-one |
Standard InChI | InChI=1S/C16H21NO6/c1-16(20,22-4)13(18)9-23-11-7-5-6-10-12(21-3)8-14(19)17(2)15(10)11/h5-8,13,18,20H,9H2,1-4H3 |
Standard InChI Key | COMTYGQAMQKQCJ-UHFFFAOYSA-N |
SMILES | CC(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)(O)OC |
Canonical SMILES | CC(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)(O)OC |
Appearance | Powder |
Chemical Identity and Nomenclature
Basic Identification
8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative characterized by multiple functional groups including methoxy, hydroxy, and alkoxy substituents. The compound has been cataloged in several chemical databases with unique identifiers that allow for its unambiguous identification in scientific literature and research contexts .
The compound was first entered into the PubChem database on July 16, 2007, with the most recent modification to its entry dated March 1, 2025 (indicating recent updates to its information record) . It has been assigned the PubChem Compound Identifier (CID) 16219364, which serves as a unique reference point in the National Center for Biotechnology Information's chemical compound database .
Synonyms and Alternative Naming
The compound is known by several synonyms in the chemical literature and databases. These alternative names assist researchers in identifying the compound across different sources and nomenclature systems. The primary synonyms include:
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2520-38-9 (CAS Registry Number)
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8-(2,3-DIHYDROXY-3-METHOXYBUTOXY)-4-METHOXY-1-METHYLQUINOLIN-2-ONE
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CHEMBL1257061
The CAS Registry Number 2520-38-9 is particularly important as it provides a standardized identifier recognized internationally in the field of chemistry and is often used for regulatory and literature search purposes .
Chemical Structure and Properties
Structural Characteristics
8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one contains a quinoline core with several key functional groups. The base structure is a 2-quinolone (quinolin-2(1H)-one) featuring:
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A methoxy group at position 4
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A methyl group on the nitrogen at position 1
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A complex 2,3-dihydroxy-3-methoxybutoxy substituent at position 8
This makes the compound a highly substituted quinolone derivative with multiple oxygen-containing functional groups, suggesting potential for hydrogen bonding and other intermolecular interactions .
Molecular Descriptors
The compound's molecular properties provide insight into its physical and chemical behavior. Table 1 summarizes the key molecular descriptors of 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one.
Table 1: Molecular Descriptors of 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one
Property | Value | Source/Method |
---|---|---|
Molecular Formula | C16H21NO6 | PubChem 2.2 |
Molecular Weight | 323.34 g/mol | PubChem 2.2 |
Exact Mass | 323.13688739 Da | PubChem 2.2 |
XLogP3-AA | 0.1 | XLogP3 3.0 |
Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 6 | Cactvs 3.4.8.18 |
Rotatable Bond Count | 6 | Cactvs 3.4.8.18 |
The XLogP3-AA value of 0.1 indicates that the compound has a nearly equal affinity for both lipid and aqueous environments, suggesting moderate potential for membrane permeability . The presence of 2 hydrogen bond donors and 6 hydrogen bond acceptors indicates significant potential for intermolecular interactions, particularly in biological systems where hydrogen bonding plays crucial roles in molecular recognition and binding .
Structural Identifiers
For computational and database purposes, the compound is represented by several standardized chemical identifiers that encode its structure in string format. These identifiers are crucial for computational chemistry, database searches, and unambiguous structural representation in scientific literature.
The primary structural identifiers include:
InChI:
InChI=1S/C16H21NO6/c1-16(20,22-4)13(18)9-23-11-7-5-6-10-12(21-3)8-14(19)17(2)15(10)11/h5-8,13,18,20H,9H2,1-4H3
InChIKey:
COMTYGQAMQKQCJ-UHFFFAOYSA-N
SMILES:
CC(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)(O)OC
These identifiers enable precise structural searching in chemical databases and facilitate computational analysis for structure-property relationship studies.
Structural Relationships and Analogues
Comparison with Related Quinolone Derivatives
8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one belongs to the broader class of quinolone derivatives. One structurally simpler analogue is 8-methoxy-3,4-dihydroquinolin-2(1H)-one (CAS: 53899-19-7), which shares the quinolone core structure but has fewer substituents .
The comparison between these compounds provides insight into how structural modifications might influence the physical, chemical, and potentially biological properties of quinolone derivatives. Table 2 presents a comparison of key properties between these related compounds.
Table 2: Comparison Between 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one and its Analogue
Property | 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one | 8-methoxy-3,4-dihydroquinolin-2(1H)-one |
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Molecular Formula | C16H21NO6 | C10H11NO2 |
Molecular Weight | 323.34 g/mol | 177.20 g/mol |
Core Structure | Quinolin-2(1H)-one | Quinolin-2(1H)-one |
LogP | 0.1 | 1.665 |
Hydrogen Bond Donors | 2 | Not specified in search results |
Hydrogen Bond Acceptors | 6 | Not specified in search results |
The significant difference in molecular weight and complexity between these compounds reflects the extensive substitution in 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one. The lower LogP value for 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one (0.1 vs. 1.665) indicates its higher hydrophilicity compared to the simpler analogue, likely due to the multiple hydroxyl and methoxy groups present in its structure .
Comparison with Stereoisomeric Analogues
Another closely related compound is 8-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-1-methylquinolin-2-one (PubChem CID: 673470), which differs from our target compound in the substitution at position 3 of the butoxy side chain, featuring a methyl group instead of a methoxy group .
Table 3: Comparison with Stereoisomeric Analogue
Property | 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one | 8-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxy-1-methylquinolin-2-one |
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Molecular Formula | C16H21NO6 | C16H21NO5 |
Molecular Weight | 323.34 g/mol | 307.34 g/mol |
Stereochemistry | Not specified | (2R) configuration |
Position 3 Substituent | Methoxy | Methyl |
Oxygen Count | 6 | 5 |
The difference in molecular weight (323.34 vs. 307.34 g/mol) corresponds to the replacement of a methoxy group with a methyl group. The (2R) stereoisomer has specific stereochemistry defined at the chiral center, which may impart different biological activity compared to racemic mixtures or other stereoisomers .
Database Representation and Information Sources
Scientific Database Entries
8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one is represented in several scientific databases, providing researchers with access to its structural and physicochemical data. The primary database entries include:
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PubChem (CID: 16219364)
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ChEMBL (CHEMBL1257061)
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EPA DSSTox (DTXSID70585157)
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Natural Product Activity and Species Source (NPASS) (NPC222696)
These database entries serve as valuable resources for researchers seeking information about this compound, each offering specialized data relevant to different aspects of chemical, biological, or environmental research.
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